molecular formula C10H10O4 B2765704 Methyl 2-formyl-5-methoxybenzoate CAS No. 77620-05-4

Methyl 2-formyl-5-methoxybenzoate

Cat. No. B2765704
CAS RN: 77620-05-4
M. Wt: 194.186
InChI Key: FLIQGLSIXZFUCN-UHFFFAOYSA-N
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Description

  • Purity : Typically 98%

Physical And Chemical Properties Analysis

  • Spectral Data : Researchers can explore NMR, HPLC, and LC-MS data for detailed characterization .

Scientific Research Applications

  • Synthesis and Cost-Effective Processes : Methyl-5-formyl-2-methoxybenzoate has been identified as a key intermediate in the synthesis of various drugs. A study described a new, cost-effective process for its synthesis using salicylic acid, Methanesulfonic acid, Hexamethylenetetramine, and other compounds. The synthesized results were confirmed by ESI-MS and NMR analysis (Nageswararao et al., 2017).

  • Role in Photostabilization : Research on photostabilizers has shown that compounds related to methyl 2-formyl-5-methoxybenzoate, like methyl 2-methoxybenzoate, can generate and quench singlet molecular oxygen, a crucial aspect in photostabilization. These compounds are effective scavengers under certain environmental conditions (Soltermann et al., 1995).

  • Environmental Applications : The compound has been isolated from organisms in polluted environments, indicating its potential role in environmental studies. For example, a new diphenyl ether derivative of methyl 2-(2-formyl-3-hydroxy-5-methylphenoxy)-5-hydroxy-3-methoxybenzoate was isolated from a Phoma sp. strain in Southern China, demonstrating the compound's environmental relevance (Fang et al., 2012).

  • Synthetic Pathways for Natural Products : The compound has been utilized in the synthesis of natural products with various biological activities. A study on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for natural products like bisbibenzyls, explored different reaction conditions to optimize yield (Hong-xiang, 2012).

  • Use in Large-Scale Synthesis : The compound is involved in large-scale synthesis processes. For instance, it played a role in the synthesis of a new chemical entity designed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

  • Revising Molecular Structures : Studies have involved revising the structures of certain molecules using this compound derivatives, contributing to a better understanding of chemical structures and their properties (Balgir et al., 1973).

  • Renewable Resource Utilization : It has been synthesized from renewable natural materials like Cashew Nut Shell Liquid (CNSL), demonstrating its potential in sustainable chemistry (Kisula et al., 2015).

  • Stability and Reactivity Analysis : Semi-empirical methods have been used to study the stability and reactivity of this compound derivatives, providing insights into their chemical behavior (Arsyad et al., 2021).

  • Biological Activity Investigations : Compounds related to this compound have been isolated from various sources, including marine fungi, and evaluated for their biological activities like antimicrobial and antitumor properties (Xia et al., 2011).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

methyl 2-formyl-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQGLSIXZFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77620-05-4
Record name methyl 2-formyl-5-methoxybenzoate
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